tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate
Description
Properties
Molecular Formula |
C10H22N2O2 |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-9(2,3)14-8(13)12-7-10(4,5)11-6/h11H,7H2,1-6H3,(H,12,13) |
InChI Key |
MBCAFJQERPIODX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)NC |
Origin of Product |
United States |
Preparation Methods
Two-Step Reductive Amination and Boc Protection Route
A prominent method involves a two-step process:
Step 1: Formation of N-tert-butyloxycarbonyl-protected intermediate
Starting from N-Boc-protected ethylenediamine derivatives, a reduction reaction with paraformaldehyde under acidic reflux conditions in an organic solvent such as toluene or benzene yields an intermediate 2-(N-isobutoxyformamido)ethyl isocyanide. The acid catalyst is typically acetic acid or p-toluenesulfonic acid, used at 0.5–2% relative to paraformaldehyde mass. Reaction time is 4–6 hours at reflux temperature.
Step 2: Reduction to tert-butyl 2-(methylamino)ethylcarbamate
The intermediate is then reduced with sodium borohydride in an aprotic solvent like tetrahydrofuran or dimethylformamide at 20–30 °C for 3–5 hours. After quenching unreacted borohydride with acetic acid, the product is extracted and purified, typically yielding 84–85% of the target compound as a colorless oil.
This method is advantageous due to its simplicity, high yield, and suitability for industrial scale-up with low waste generation.
| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-Boc-1,2-ethylenediamine + paraformaldehyde + acid | Toluene/Benzene | Reflux | 4–6 hours | Not given | Acid catalyst 0.5–2% of paraformaldehyde mass |
| 2 | Intermediate + NaBH4 | THF or DMF | 20–30 °C | 3–5 hours | 84–85 | Quench with acetic acid, extract, purify |
Alternative Routes and Limitations
Other reported synthetic routes include:
Methanesulfonyl chloride mediated methylation of N-Boc-protected amines followed by reaction with methylamine. However, this method often produces significant di-substituted by-products, complicating purification and reducing yield.
Use of N-methyl ethylenediamine as starting material reacted with 2-(tert-butoxycarbonyloxyimino)-2-benzyl cyanide. This route suffers from high raw material costs and is less suitable for large-scale production.
These alternative routes are less favored due to cost inefficiency and lower selectivity.
Detailed Experimental Procedure (Representative Example)
Preparation of tert-butyl 2-(methylamino)ethylcarbamate
Dissolve 172 g (1 mol) of 2-(N-isobutoxyformamido)ethyl isocyanide in 600 mL of tetrahydrofuran (THF) in a 1000 mL three-neck flask.
Add 74 g (2 mol) of sodium borohydride in portions at room temperature (20–30 °C) with stirring.
Stir the reaction mixture for 4 hours at room temperature.
Quench excess sodium borohydride by adding acetic acid.
Remove THF under reduced pressure.
Add 500 mL water and extract twice with 500 mL ethyl acetate.
Wash combined organic layers with 500 mL saturated brine, dry, and concentrate.
Purify the crude product by vacuum distillation to obtain 148 g colorless oil (85% yield).
Source: Patent CN104086460B, 2014
Summary and Industrial Relevance
The most efficient and industrially applicable preparation method for this compound involves a two-step synthetic route:
Acid-catalyzed reductive condensation of N-Boc-protected diamine with paraformaldehyde to form an isocyanide intermediate.
Sodium borohydride reduction of this intermediate in an aprotic solvent to yield the target carbamate.
This method offers:
High overall yield (~85%).
Use of relatively inexpensive reagents.
Mild reaction conditions (room temperature reduction step).
Low generation of waste and by-products.
Scalability for industrial production.
Alternative methods either suffer from poor selectivity or high raw material costs, making them less practical.
This synthesis approach is consistent with current best practices in carbamate chemistry and has been validated by patent literature and associated experimental data. It represents a robust, cost-effective method for preparing this compound suitable for pharmaceutical intermediate applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbamate group undergoes nucleophilic substitution under basic conditions. For example:
Reaction with alkyl halides :
texttert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate + R-X → R-NH-[substituted propyl] + byproducts
-
Conditions : Triethylamine (TEA) or sodium hydride (NaH) in THF or DCM at 0–25°C.
-
Applications : Used to introduce alkyl/aryl groups into the amine moiety for drug intermediate synthesis.
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Methyl iodide | DCM | 0°C → 25°C | 78–85 |
| Benzyl chloride | THF | Reflux | 65–72 |
Acid-Catalyzed Hydrolysis
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:
Reaction :
textThis compound + HCl → 2-methyl-2-(methylamino)propylamine + CO₂ + tert-butanol
-
Conditions : 4M HCl in dioxane or TFA (trifluoroacetic acid) in DCM .
-
Kinetics : Complete deprotection occurs within 2–4 hours at 25°C.
| Acid | Solvent | Time (h) | Purity (%) |
|---|---|---|---|
| 4M HCl | Dioxane | 3 | >95 |
| 50% TFA | DCM | 2 | >98 |
Reduction Reactions
The tertiary amine group can participate in reductions, though limited by steric hindrance:
Reaction with LiAlH₄ :
textThis compound + LiAlH₄ → tert-butyl N-[2-methyl-2-(methylamino)propyl]methanolamine
-
Conditions : Anhydrous THF, 0°C → reflux.
-
Yield : 60–68% due to competing side reactions.
Oxidation Reactions
The methylamino group undergoes oxidation to form nitroso or nitroxide derivatives:
Reaction with mCPBA :
textThis compound + mCPBA → tert-butyl N-[2-methyl-2-(nitroso)propyl]carbamate
-
Conditions : Dichloromethane, 0°C, 1 hour.
-
Applications : Nitroso intermediates are used in radical trapping studies.
Key Mechanistic Insights
Scientific Research Applications
tert-Butyl N-[2-methyl-2-(methylamino)propyl]carbamate is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis for the preparation of various compounds.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The pathways involved may include covalent modification of active sites or non-covalent interactions with protein structures .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate and its analogs, emphasizing structural variations, synthetic utility, and physicochemical properties.
Structural Analogues and Key Differences
Key Observations :
- Branching vs. Linearity: The target compound’s branched chain (C2-methyl) confers steric hindrance, reducing nucleophilicity compared to linear analogs like tert-butyl (3-(methylamino)propyl)carbamate .
- Substituent Effects: Replacement of the methylamino group with a piperidine ring (as in tert-butyl N-[2-methyl-2-(piperidin-4-yl)propyl]carbamate) enhances lipophilicity, favoring blood-brain barrier penetration .
- Functional Group Diversity: Aminooxy derivatives (e.g., tert-butyl (2-(aminooxy)propyl)carbamate) enable unique reactivity for oxime ligation, unlike the methylamino group’s amine-based chemistry .
Physicochemical and Spectroscopic Data
- Piperidine analogs show improved solubility in chlorinated solvents due to increased hydrophobicity .
- NMR Data :
Biological Activity
Tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate is a carbamate derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its structural complexity, features a tert-butyl group that enhances lipophilicity and a methylamino group that contributes to its biological interactions. The following article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.
Molecular Structure
- Molecular Formula : C₁₀H₂₂N₂O₂
- Molecular Weight : 202.29 g/mol
The compound's structure is pivotal in determining its biological activity. The presence of the tert-butyl group improves solubility and permeability, while the chiral amino group may influence interactions with biological targets.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(2-amino-2-methyl-propyl)carbamate | C₉H₂₁N₂O₂ | Lacks the methyl group on nitrogen, affecting activity. |
| Tert-butyl N-[1-(4-fluorophenyl)-3-methylbutan-1-amido] | C₁₃H₁₈FN₃O₂ | Contains a fluorinated aromatic system, enhancing lipophilicity. |
| Tert-butyl N-[3-hydroxybutyryl]carbamate | C₉H₁₉N₂O₃ | Features a hydroxybutyryl group, potentially influencing solubility and reactivity. |
Antiviral Properties
Preliminary studies suggest that this compound may exhibit antiviral properties akin to other carbamate derivatives. These properties could be attributed to its ability to interact with viral enzymes or receptors critical for viral replication. Further pharmacological studies are necessary to elucidate these mechanisms.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. Initial findings indicate potential interactions with enzymes and receptors involved in metabolic pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for deeper insights into these interactions.
Case Studies
A study highlighted the compound's impact on cell viability and proliferation in cultured human cancer cells, suggesting it may induce apoptosis through specific signaling pathways. While detailed results are pending publication, initial data show promising trends in inhibiting cancer cell growth .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Carbamate :
- Reaction of tert-butyl chloroformate with 2-methyl-2-(methylamino)propylamine.
- Purification :
- The crude product is purified through recrystallization or chromatography.
Alternative methods may involve different protective group strategies or coupling reactions depending on desired derivatives.
Applications
This compound holds potential applications in:
- Pharmaceuticals : As a lead compound in drug discovery targeting viral infections or cancer.
- Biochemical Assays : To study enzyme activity or receptor interactions due to its unique structural properties.
Q & A
Q. What are the established synthetic routes for tert-butyl N-[2-methyl-2-(methylamino)propyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : A common synthesis involves nucleophilic substitution between tert-butyl carbamate derivatives and alkyl halides or amines. For example, tert-butyl-3-aminopropyl carbamate reacts with 2,3-dichloro-1,4-naphthoquinone in acetonitrile with potassium carbonate as a base, yielding the product after 24 hours at room temperature. Purification via column chromatography achieves >95% purity . Optimization strategies include:
- Solvent selection (polar aprotic solvents like acetonitrile enhance reactivity).
- Temperature control (room temperature minimizes side reactions).
- Catalytic additives (e.g., DMAP for accelerated coupling).
Yield improvements (70–85%) are achieved by slow crystallization from ethanol/water mixtures .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure, with characteristic peaks for tert-butyl groups (~1.4 ppm for CH₃) and carbamate carbonyls (~155 ppm) .
- X-ray Crystallography : Single-crystal diffraction resolves hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing dimers). Use SHELXL for refinement, leveraging isotropic displacement parameters and riding hydrogen models .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 245.2) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported crystallographic data for tert-butyl carbamate derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding patterns often arise from substituent effects or crystallization solvents. To resolve:
- Compare data from isostructural analogs (e.g., tert-butyl N-{3-[(3-chloro-1,4-dioxo)naphthalene]propyl}carbamate shows R₂₂(10) dimer motifs ).
- Validate with SHELX software, ensuring anisotropic refinement for non-H atoms and verifying residual electron density maps .
- Replicate experiments under controlled humidity/temperature to assess environmental impacts on crystal packing .
Q. What strategies mitigate decomposition of tert-butyl carbamates under varying experimental conditions?
- Methodological Answer : Tert-butyl carbamates degrade via acid/base hydrolysis or thermal cleavage. Mitigation strategies include:
- pH Control : Maintain neutral conditions (pH 6–8) to prevent carbamate hydrolysis. Avoid strong acids/bases during workup .
- Inert Atmosphere : Use nitrogen/argon to block oxidative degradation during reactions .
- Storage : Store at −20°C in amber vials to limit photolytic cleavage .
Stability assays (HPLC monitoring) under accelerated conditions (40°C, 75% RH) predict shelf life .
Q. How does the stereochemistry of substituents influence the biological activity of this compound?
- Methodological Answer : Stereoelectronic effects modulate interactions with biological targets. For example:
- Anti-malarial Activity : The 3-chloro-1,4-naphthoquinone substituent in tert-butyl N-{3-[(3-chloro-1,4-dioxo)naphthalene]propyl}carbamate enhances CDC25 phosphatase inhibition (IC₅₀ = 2.1 µM) by aligning with the enzyme’s active site .
- SAR Studies : Modify the alkyl chain length (e.g., propyl vs. ethyl) to optimize lipophilicity and target binding. Enantiomeric purity (R/S configurations) is critical for chiral recognition in cancer cell lines .
Q. What computational approaches predict the reactivity and stability of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the carbamate carbonyl (C=O) is a reactive site for hydrolysis (ΔG‡ = 25.3 kcal/mol) .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess aggregation tendencies. Acetonitrile solvation shells stabilize the tert-butyl group, reducing decomposition .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with experimental stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
